methyl 4-({3-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate
Description
The compound “methyl 4-({3-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate” is a complex organic molecule. It is related to the class of compounds known as piperidinones . Piperidinones are a type of cyclic amide and are often used in the synthesis of pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups including a piperidinyl group, a thiazolidine ring, and a benzoate ester . The presence of these functional groups suggests that the compound may have interesting chemical properties and potential biological activity.Chemical Reactions Analysis
The exact chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. Given the presence of the piperidinyl group and the thiazolidine ring, it’s likely that this compound could participate in a variety of reactions, including nucleophilic substitutions and ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the polar amide group in the piperidinone ring could make this compound somewhat soluble in water . The exact properties would need to be determined experimentally.Properties
IUPAC Name |
methyl 4-[(E)-[3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S2/c1-14-7-10-22(11-8-14)18(24)9-12-23-19(25)17(29-21(23)28)13-15-3-5-16(6-4-15)20(26)27-2/h3-6,13-14H,7-12H2,1-2H3/b17-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPAYWHKPSNIFP-GHRIWEEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C(=O)CCN2C(=O)/C(=C\C3=CC=C(C=C3)C(=O)OC)/SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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